molecular formula C12H6BrClN2 B2765940 2-Bromo-7-chlorophenazine CAS No. 29453-79-0

2-Bromo-7-chlorophenazine

Cat. No. B2765940
CAS RN: 29453-79-0
M. Wt: 293.55
InChI Key: DAYLPJSPWLINLF-UHFFFAOYSA-N
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Description

2-Bromo-7-chlorophenazine is a chemical compound with the molecular weight of 293.55 . It is also known by its IUPAC name, 2-bromo-7-chlorophenazine .


Synthesis Analysis

The synthesis of phenazines, such as 2-Bromo-7-chlorophenazine, can be achieved through several methods. These include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .


Molecular Structure Analysis

The molecular structure of 2-Bromo-7-chlorophenazine consists of 6 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, 1 Chlorine atom, and 1 Bromine atom . The InChI code for this compound is 1S/C12H6BrClN2/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H .

Scientific Research Applications

Modulation of Drug Resistance in Cancer Cells

2-Bromo-7-chlorophenazine and its analogues have been investigated for their role in reversing drug resistance in cancer cells. Research has shown that certain chlorophenoxazine derivatives can enhance the uptake of chemotherapy drugs like vinblastine in multidrug-resistant cancer cells. This suggests potential applications of these compounds in improving the efficacy of chemotherapy in resistant cancers (Eregowda et al., 2000).

Development of Antitumor Agents

The synthesis of phenothiazine derivatives, including those with bromo and chloro substituents, has been explored for their potential as antitumor agents. These compounds have shown promise in laboratory studies, indicating the possibility of developing new therapeutic options for cancer treatment (Lin & Kasina, 1981).

Inhibition of Platelet Aggregation

2-Bromo-7-chlorophenazine derivatives have been synthesized and tested for their ability to inhibit platelet aggregation. This research opens up possibilities for the development of new drugs that could prevent blood clots, with applications in cardiovascular diseases and stroke prevention (Tian et al., 2012).

Identification of Degradation Products in Environmental Studies

Research has also been conducted on the degradation products of related compounds in environmental settings, such as in chlorinated seawater swimming pools. Understanding these degradation pathways is essential for assessing environmental safety and potential health risks (Manasfi et al., 2015).

Exploration in Photophysical and Electroluminescence Properties

The photophysical and electroluminescence properties of compounds related to 2-Bromo-7-chlorophenazine have been studied for potential applications in organic light-emitting diodes (OLEDs). These studies are crucial for the development of more efficient and durable OLED materials (Mauro et al., 2012).

Investigation in Neuropharmacology

Some phenazine derivatives have shown interactions with dopamine and serotonin receptors, indicating potential applications in neuropharmacology, particularly in the treatment of disorders such as schizophrenia and depression (Jordan et al., 2002).

Safety And Hazards

2-Bromo-7-chlorophenazine is classified as having Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, and Serious Eye Damage/Eye Irritation Category 2 .

properties

IUPAC Name

2-bromo-7-chlorophenazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClN2/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYLPJSPWLINLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C3C=CC(=CC3=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-7-chlorophenazine

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